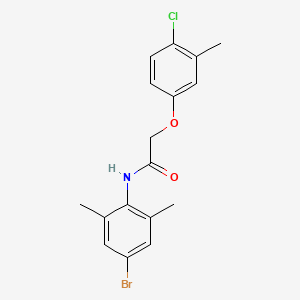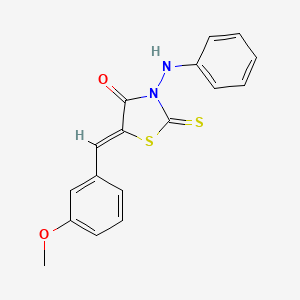
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
説明
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent activity against a variety of disease targets, including cancer, inflammation, and autoimmune disorders. In
作用機序
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the inhibition of a family of proteins known as bromodomain and extra-terminal (BET) proteins. BET proteins play a critical role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide can modulate gene expression and alter the cellular response to various stimuli.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have potent biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. These effects are mediated through the inhibition of BET proteins and the subsequent alteration of gene expression.
実験室実験の利点と制限
One of the major advantages of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its potency and selectivity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various disease states. However, one of the limitations of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is its poor solubility, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide. One potential area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of new disease targets for N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, as well as the development of combination therapies that can enhance its therapeutic efficacy. Additionally, the use of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide in preclinical and clinical studies may provide valuable insights into its safety and efficacy for therapeutic use.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its potent activity against BET proteins makes it an ideal tool for studying the role of these proteins in various disease states. While there are some limitations to its use in certain experimental settings, the future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide are promising and may lead to the development of new and effective therapies for a variety of diseases.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. In cancer, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In autoimmune disorders, N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the activation of T cells, which are involved in the immune response.
特性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-8-14(4-5-15(10)19)22-9-16(21)20-17-11(2)6-13(18)7-12(17)3/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXLGNXRVWQUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)COC2=CC(=C(C=C2)Cl)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3738292.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3738300.png)
![2-({2-bromo-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3738308.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3738312.png)
![N'-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]isonicotinohydrazide](/img/structure/B3738320.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3738337.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B3738347.png)
![2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B3738354.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dichlorobenzamide](/img/structure/B3738360.png)
![5-(4-chlorophenyl)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3738367.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3738382.png)